molecular formula C11H10ClN3O B12973439 5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride

5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride

Cat. No.: B12973439
M. Wt: 235.67 g/mol
InChI Key: NFVTVAKKTMCUFJ-UHFFFAOYSA-N
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Description

5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction leads to the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired oxazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.

Scientific Research Applications

5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as a Pim-1 kinase inhibitor, which is a serine/threonine kinase involved in various tumors . The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine;hydrochloride

InChI

InChI=1S/C11H9N3O.ClH/c12-7-5-13-6-10-11(7)14-8-3-1-2-4-9(8)15-10;/h1-6,14H,12H2;1H

InChI Key

NFVTVAKKTMCUFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3N.Cl

Origin of Product

United States

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